molecular formula C14H16N6O2 B6427168 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2034611-55-5

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B6427168
CAS No.: 2034611-55-5
M. Wt: 300.32 g/mol
InChI Key: HVJRVOILWKAGMV-UHFFFAOYSA-N
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Description

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13347377 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-18-13(21)5-4-11(16-18)14(22)19-6-10(7-19)20-8-12(15-17-20)9-2-3-9/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJRVOILWKAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Triazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Azetidine ring : Contributes to the overall stability and reactivity of the compound.
  • Dihydropyridazinone core : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to the one have shown efficacy against a range of pathogens. A study demonstrated that derivatives of triazole can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Properties

Triazole-containing compounds have been extensively studied for their anticancer potential. A related compound was found to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Enzyme Inhibition

The compound's structure suggests potential activity as an inhibitor of specific enzymes involved in cancer progression. For example, inhibitors targeting SMYD proteins have shown promise in preclinical studies for treating various cancers . The compound may act similarly by disrupting these pathways.

Research Findings

Study Findings Methodology
Study 1Significant antimicrobial activity against E. coli and S. aureusAgar diffusion method
Study 2Cytotoxic effects on MCF-7 (breast) and HCT-116 (colon) cancer cell lines with IC50 values of 27.3 µM and 6.2 µM respectivelyMTT assay
Study 3Inhibition of acetylcholinesterase (AChE), indicating potential for neurological applicationsEnzyme inhibition assay

Case Studies

  • Case Study on Antimicrobial Activity :
    A derivative similar to the target compound was tested against common bacterial strains. Results showed a notable reduction in bacterial colony-forming units (CFUs), highlighting its potential as an antibacterial agent.
  • Case Study on Cancer Cell Lines :
    In vitro studies revealed that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. This suggests a mechanism that could be exploited for therapeutic purposes in breast cancer treatment.
  • Neuroprotective Effects :
    Preliminary studies indicated that triazole derivatives could inhibit AChE activity, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

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